molecular formula C10H19BO2 B041783 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane CAS No. 126689-04-1

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B041783
CAS No.: 126689-04-1
M. Wt: 182.07 g/mol
InChI Key: SBMUAPREBINNKY-UHFFFAOYSA-N
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Description

Vitamin E succinate, also known as RRR-alpha-tocopheryl succinate, is a derivative of the naturally occurring vitamin E. It is a fat-soluble antioxidant that has been extensively studied for its potential health benefits, including its role in preventing oxidative damage to cells and tissues. Vitamin E succinate is unique among the various forms of vitamin E due to its additional succinate moiety, which imparts distinct biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin E succinate can be synthesized through the esterification of alpha-tocopherol with succinic anhydride. The reaction typically involves the use of a solvent such as tert-butanol and a catalyst like dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of around 40°C, and the molar ratio of alpha-tocopherol to succinic anhydride is maintained at 1:5. Under these conditions, the yield of vitamin E succinate can reach up to 94.4% .

Industrial Production Methods

In industrial settings, the production of vitamin E succinate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through various techniques such as crystallization and chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Vitamin E succinate undergoes several types of chemical reactions, including:

    Oxidation: Vitamin E succinate can be oxidized to form various oxidation products, which are often less biologically active.

    Reduction: The compound can be reduced back to its parent form, alpha-tocopherol, under certain conditions.

    Hydrolysis: In the presence of water and enzymes, vitamin E succinate can be hydrolyzed to release alpha-tocopherol and succinic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Hydrolysis: Enzymatic hydrolysis is often facilitated by esterases present in biological systems.

Major Products Formed

    Oxidation: Oxidized derivatives of vitamin E succinate.

    Reduction: Alpha-tocopherol.

    Hydrolysis: Alpha-tocopherol and succinic acid.

Scientific Research Applications

Vitamin E succinate has a wide range of scientific research applications:

Mechanism of Action

Vitamin E succinate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Alpha-Tocopherol: The parent compound of vitamin E succinate, known for its antioxidant properties.

    Alpha-Tocopheryl Acetate: Another esterified form of vitamin E, commonly used in dietary supplements and skincare products.

    Alpha-Tocopheryl Phosphate: A phosphorylated form of vitamin E with enhanced water solubility.

Uniqueness

Vitamin E succinate is unique due to its succinate moiety, which imparts additional biological activities such as the ability to induce apoptosis in cancer cells. This makes it distinct from other forms of vitamin E, which primarily function as antioxidants without the added apoptotic effects.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUAPREBINNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126689-04-1
Record name 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
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